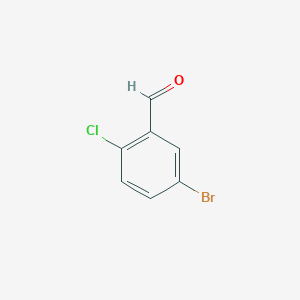
4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)- is a chemical compound that belongs to the class of thiazolidinones. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Mechanism Of Action
The mechanism of action of 4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)- is not fully understood. However, it has been suggested that the compound may exert its biological effects through the activation of peroxisome proliferator-activated receptor gamma (PPARγ) and inhibition of nuclear factor kappa B (NF-κB) signaling pathways.
Biochemical And Physiological Effects
Studies have shown that 4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)- exhibits a range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. The compound has also been shown to have anti-viral activity against herpes simplex virus type 1 (HSV-1).
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)- is its potential use as a therapeutic agent for the treatment of various diseases. However, there are some limitations to its use in lab experiments. The compound is relatively unstable and can degrade over time, making it difficult to handle. Additionally, the compound has limited solubility in water, which can make it challenging to use in biological assays.
Future Directions
There are several future directions for the study of 4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)-. One area of interest is the development of new synthetic methods for the compound that can improve its stability and solubility. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential use as a therapeutic agent. Finally, there is a need for more research into the potential side effects of the compound and its long-term safety.
In conclusion, 4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)- is a promising compound with potential applications in medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for the treatment of various diseases.
Synthesis Methods
The synthesis of 4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)- involves the reaction of 2-(bromomethyl)thiazolidin-4-one with 6-amino-9H-purine-9-yl)ethylamine in the presence of a base. The reaction yields the desired compound as a white solid with a melting point of 220-222°C.
Scientific Research Applications
4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)- has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. The compound has also been studied for its potential use as a therapeutic agent for the treatment of diabetes and other metabolic disorders.
properties
CAS RN |
181507-39-1 |
|---|---|
Product Name |
4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)- |
Molecular Formula |
C11H14N6O2S |
Molecular Weight |
294.34 g/mol |
IUPAC Name |
3-[2-(6-aminopurin-9-yl)ethyl]-2-(hydroxymethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H14N6O2S/c12-10-9-11(14-5-13-10)16(6-15-9)1-2-17-7(19)4-20-8(17)3-18/h5-6,8,18H,1-4H2,(H2,12,13,14) |
InChI Key |
VWTANYGZAGGZFH-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(S1)CO)CCN2C=NC3=C(N=CN=C32)N |
Canonical SMILES |
C1C(=O)N(C(S1)CO)CCN2C=NC3=C(N=CN=C32)N |
synonyms |
1-[(2-HOCH2-4-oxo-3-thiazol)Et]adenine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B64759.png)
![Benzo[1,2-d:5,4-d']bisoxazole-2,6(3H,5H)-dione](/img/structure/B64761.png)
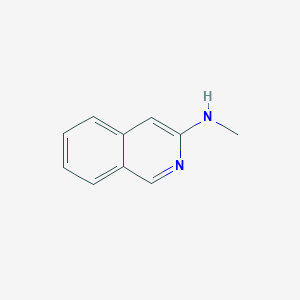
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64768.png)
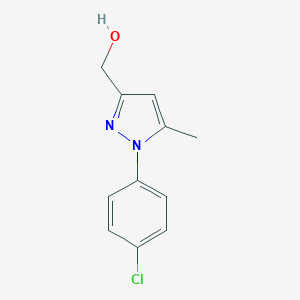
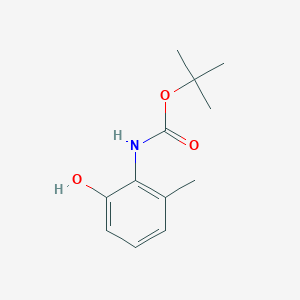
![[3-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B64780.png)
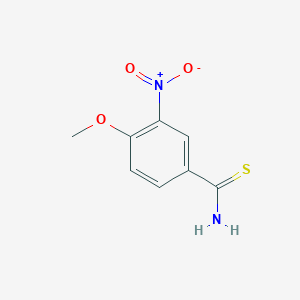
![4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B64782.png)
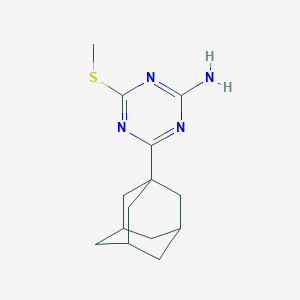
![1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B64785.png)
